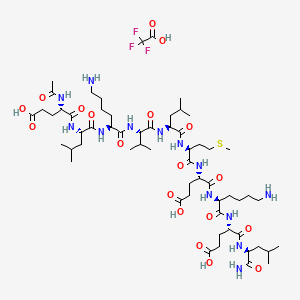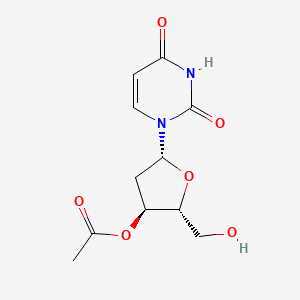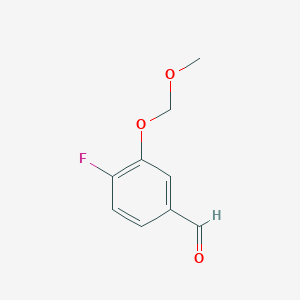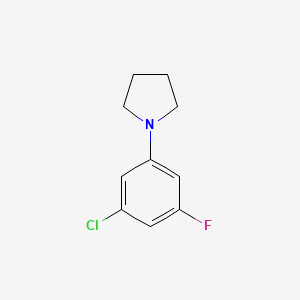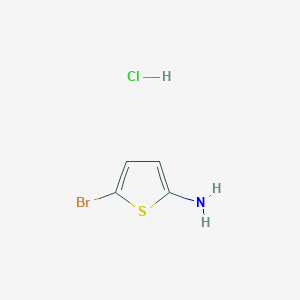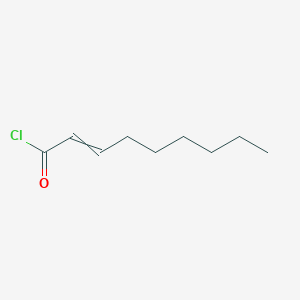
Non-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-2-enoyl chloride, also known as (E)-non-2-enoyl chloride, is an organic compound belonging to the class of acid chlorides. It is characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group, making it an α,β-unsaturated carbonyl compound. This compound is typically used in organic synthesis due to its reactivity and ability to introduce the non-2-enoyl group into other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Non-2-enoyl chloride can be synthesized through the reaction of non-2-enoic acid with thionyl chloride or oxalyl chloride. The reaction typically proceeds as follows: [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow method, which allows for the efficient and safe handling of reactive chlorinating agents. This method ensures high yields and purity of the final product.
Types of Reactions:
-
Hydrolysis: this compound reacts readily with water to form non-2-enoic acid. [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{H}_2\text{O} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOH} + \text{HCl} ]
-
Alcoholysis and Aminolysis: It reacts with alcohols and amines to form esters and amides, respectively. [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{R-OH} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOR} + \text{HCl} ] [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{R-NH}_2 \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCONHR} + \text{HCl} ]
Common Reagents and Conditions:
Hydrolysis: Water, typically under mild conditions.
Alcoholysis: Alcohols, often in the presence of a base to neutralize the hydrochloric acid formed.
Aminolysis: Amines, also often in the presence of a base.
Major Products:
Hydrolysis: Non-2-enoic acid.
Alcoholysis: Non-2-enoyl esters.
Aminolysis: Non-2-enoyl amides.
Scientific Research Applications
Non-2-enoyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used to introduce the non-2-enoyl group into various organic molecules, facilitating the synthesis of complex compounds.
Biology and Medicine: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of polymers and other materials, where it acts as a building block for more complex structures.
Mechanism of Action
The reactivity of non-2-enoyl chloride is primarily due to the presence of the carbonyl group conjugated with the double bond. This conjugation makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. The mechanism typically involves the nucleophile attacking the carbonyl carbon, followed by the elimination of the chloride ion.
Comparison with Similar Compounds
Acryloyl Chloride:
Methacryloyl Chloride:
Non-2-enoyl chloride’s longer carbon chain makes it more hydrophobic and can influence its reactivity and applications in different contexts.
Properties
CAS No. |
764-86-3 |
|---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
non-2-enoyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3 |
InChI Key |
XWYRENPAWWXFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


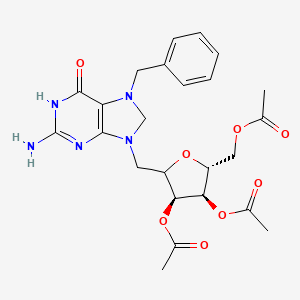
![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)
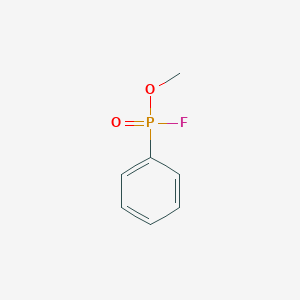


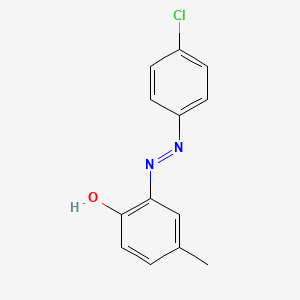
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
